Inhibition of Human Placental Alkaline Phosphatase (hPLAP)
3,4,5-Trimethoxy-N-(4-nitrophenyl)benzamide inhibits human placental alkaline phosphatase (hPLAP) with an IC50 of 1.80E+5 nM [1]. In contrast, the unsubstituted analog 3,4,5-trimethoxy-N-phenylbenzamide is inactive against related targets, exhibiting an IC50 greater than 1.00E+5 nM in a different phosphatase-related assay [2]. This difference highlights the critical role of the 4-nitro group in conferring target engagement.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.80E+5 nM |
| Comparator Or Baseline | 3,4,5-Trimethoxy-N-phenylbenzamide: >1.00E+5 nM |
| Quantified Difference | Target compound exhibits measurable inhibition while comparator is inactive in a related assay. |
| Conditions | hPLAP assay with 10 mM p-nitrophenyl phosphate substrate; MDCK-MDR1/MRP1 cell-based assay for comparator. |
Why This Matters
This data provides a quantitative rationale for selecting the 4-nitro derivative over the unsubstituted phenyl analog in experiments designed to probe phosphatase enzyme interactions.
- [1] BindingDB Entry BDBM50404871 (CHEMBL165865). Accessed April 2026. View Source
- [2] BindingDB Entry BDBM202559. Accessed April 2026. View Source
